7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid
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Overview
Description
7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach is the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized.
Substitution: The compound can undergo substitution reactions, such as Buchwald–Hartwig and Suzuki cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Sulfuryl chloride is commonly used for oxidation reactions.
Substitution: Palladium catalysts are often used in Buchwald–Hartwig and Suzuki cross-coupling reactions.
Major Products Formed
Scientific Research Applications
7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry:
Biological Research: The compound is used to study the biochemical pathways and cellular mechanisms influenced by imidazopyridines.
Industrial Applications: Imidazopyridines, including this compound, are used in the synthesis of various bioactive agents and materials.
Mechanism of Action
The mechanism of action of 7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, imidazopyridines are known to act as GABA A receptor positive allosteric modulators, influencing the central nervous system . Additionally, they can inhibit enzymes such as aromatase and proton pumps, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its applications in medicinal chemistry.
Imidazo[1,2-a]pyridine: Used in the development of drugs like ambien and miroprofen.
Uniqueness
7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structural resemblance to purines makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5(8(12)13)11-7-6(4)9-3-10-7/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
OJOFAQWKZITRSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1NC=N2)C(=O)O |
Origin of Product |
United States |
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